tert-butyl N-(2-{[1-(prop-2-yn-1-yl)piperidin-4-yl]formamido}ethyl)carbamate
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Overview
Description
tert-butyl N-(2-{[1-(prop-2-yn-1-yl)piperidin-4-yl]formamido}ethyl)carbamate: is a synthetic compound used primarily in research settings. It is known for its ability to inhibit ion channels and ligand binding, making it a valuable tool in the study of various biological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-{[1-(prop-2-yn-1-yl)piperidin-4-yl]formamido}ethyl)carbamate typically involves the following steps:
Formation of the piperidine ring: This is achieved through a series of cyclization reactions.
Introduction of the prop-2-yn-1-yl group: This step involves the alkylation of the piperidine ring.
Carbamate formation: The final step involves the reaction of the intermediate with tert-butyl chloroformate to form the carbamate.
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows the same steps as the laboratory preparation, with optimizations for scale and efficiency .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-yn-1-yl group.
Reduction: Reduction reactions can occur at the formamido group, converting it to an amine.
Substitution: The compound can participate in substitution reactions, especially at the piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles can be used, depending on the desired substitution.
Major Products:
Oxidation: Products include oxidized derivatives of the prop-2-yn-1-yl group.
Reduction: Products include amine derivatives.
Substitution: Products vary based on the nucleophile used.
Scientific Research Applications
Chemistry: : The compound is used as a building block in the synthesis of more complex molecules . Biology : It is used to study ion channel function and ligand binding . Medicine : Research into its potential therapeutic applications is ongoing . Industry : It is used in the development of new materials and chemical processes .
Mechanism of Action
The compound exerts its effects primarily through the inhibition of ion channels and ligand binding. It interacts with specific molecular targets, such as the human Nav1.8 sodium channel, to modulate their activity .
Comparison with Similar Compounds
tert-butyl N-[1-(prop-2-yn-1-yl)piperidin-4-yl]carbamate: Similar structure but lacks the formamido group.
tert-butyl N-methyl-N-(prop-2-yn-1-yl)carbamate: Similar structure but with a methyl group instead of the formamido group.
Uniqueness: The presence of the formamido group in tert-butyl N-(2-{[1-(prop-2-yn-1-yl)piperidin-4-yl]formamido}ethyl)carbamate provides unique chemical properties and biological activities that are not observed in its analogs .
Properties
IUPAC Name |
tert-butyl N-[2-[(1-prop-2-ynylpiperidine-4-carbonyl)amino]ethyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3O3/c1-5-10-19-11-6-13(7-12-19)14(20)17-8-9-18-15(21)22-16(2,3)4/h1,13H,6-12H2,2-4H3,(H,17,20)(H,18,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAMQSXBNFIWUPR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNC(=O)C1CCN(CC1)CC#C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.40 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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